molecular formula C13H18N4S B3060307 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine CAS No. 217095-58-4

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine

Cat. No. B3060307
M. Wt: 262.38 g/mol
InChI Key: HLCJWHPFHPEXMI-UHFFFAOYSA-N
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Patent
US07214796B2

Procedure details

1-[2-(benzimidazol-2-ylthio)ethyl]-4-tert-butoxycarbonyl piperazine (13.83 g, 38.15 mmol) was dissolved in trifluoroacetic acid (75 mL) in an ice bath, and the mixture was stirred at the same temperature for 30 minutes, and after elevating the temperature to room temperature, the mixture was stirred for another 40 minutes. The reaction solution was concentrated under reduced pressure, and the resulting crystals were recrystallized from methanol-diethyether to give 15.24 g of 1-[2-(benzimidazole-2-ylthio)ethyl]piperazine.3 trifluoroacetate (66%) as pale yellow powdery crystals.
Name
1-[2-(benzimidazol-2-ylthio)ethyl]-4-tert-butoxycarbonyl piperazine
Quantity
13.83 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[S:10][CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]1>FC(F)(F)C(O)=O>[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[S:10][CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
1-[2-(benzimidazol-2-ylthio)ethyl]-4-tert-butoxycarbonyl piperazine
Quantity
13.83 g
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)SCCN2CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 40 minutes
Duration
40 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crystals were recrystallized from methanol-diethyether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)SCCN2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 15.24 g
YIELD: CALCULATEDPERCENTYIELD 152.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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